2-(Tert-butylamino)acetamide
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Overview
Description
2-(Tert-butylamino)acetamide is a chemical compound with the molecular formula C6H14N2O. It appears as a white, crystalline powder that is soluble in water. This compound is versatile and has several physical, chemical, and biological properties, making it an excellent candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interaction with its targets would likely result in changes to cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butylamino)acetamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is .
Preparation Methods
2-(Tert-butylamino)acetamide can be synthesized through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This reaction is performed under solvent-free conditions at room temperature, yielding N-tert-butyl amides in excellent isolated yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Chemical Reactions Analysis
2-(Tert-butylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where the tert-butylamino group is replaced by other functional groups.
Condensation: It can react with carboxylic acids or their derivatives to form amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and condensing agents like DMAP and DIPEA. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Tert-butylamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is a component in the synthesis of various pharmaceuticals, including drugs used to treat benign prostatic hyperplasia and HIV.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
2-(Tert-butylamino)acetamide can be compared with other similar compounds, such as N-(4-(tert-butylamino)phenyl)acetamide. While both compounds contain the tert-butylamino group, they differ in their structural frameworks and specific applications. This compound is unique due to its versatility and wide range of applications in various fields .
Similar compounds include:
Properties
IUPAC Name |
2-(tert-butylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)8-4-5(7)9/h8H,4H2,1-3H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWVHGPZNYEBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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